4-(3-Chlorophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPWVAITWYKXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR data for 4-(3-Chlorophenyl)-1,3-thiazole is not available in the searched literature.
Experimental ¹³C NMR data for this compound is not available in the searched literature.
No research articles detailing two-dimensional NMR studies (COSY, HSQC) for the structural elucidation of this compound were found.
Vibrational Spectroscopy
Specific FT-IR absorption data for this compound could not be located in the reviewed sources.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry data confirming the molecular formula of this compound is not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the exact mass of a molecule with high accuracy. This precision allows for the calculation of the elemental formula of the compound, providing definitive evidence of its identity. For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Electrospray Ionization (ESI), a soft ionization technique often coupled with HRMS, showed a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 346.88. nih.gov This experimental value corresponds to its calculated molecular formula, confirming the successful synthesis and the assigned structure. The molecular weight of the base compound, this compound, is 195.67 g/mol , and its exact mass is 194.9909481 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition of C₉H₆ClNS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is invaluable for assessing the purity of a synthesized compound and can be used for its quantification in various matrices. In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column before being ionized and detected by the mass spectrometer.
Modern LC-MS/MS methods, often employing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provide exceptional sensitivity and selectivity. researchgate.net For instance, the analysis of structurally related compounds often involves reversed-phase chromatography using columns like a C8 or C18. researchgate.netnih.gov The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or acetic acid. researchgate.netnih.gov This setup allows for the efficient separation and sensitive detection of the target analyte. A validated LC-MS/MS method for a related impurity demonstrated a very low limit of quantification (LOQ) of 0.03 ppm, showcasing the technique's power for trace-level analysis. researchgate.net The precision of such methods is often very high, with relative standard deviations (%RSD) well below 5%. mdpi.com
X-ray Diffraction Analysis for Solid-State Structure
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction analysis provides the most precise and unambiguous data on the molecular structure of a compound in the solid state. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed to produce a three-dimensional model of the atomic arrangement.
For a closely related compound, 4-(4-Chlorophenyl)-2-(trichloromethylsulfanyl)-1,3-thiazole, single-crystal X-ray analysis revealed specific geometric parameters. researchgate.net The study showed that the torsion angle between the thiazole (B1198619) ring and the 4-chlorophenyl substituent was -7.0 (6)°. researchgate.net In another derivative, the dihedral angle between the thiazole ring and an attached chlorophenyl ring was found to be 13.12 (14)°. nih.gov These values define the relative orientation of the planar ring systems within the molecule.
Crystallographic studies also reveal the crystal system and space group, which describe the symmetry of the crystal lattice. For example, a derivative, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were determined to be a = 20.876 (2) Å, b = 12.111 (1) Å, and c = 6.288 (9) Å. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 20.876 (2) | researchgate.net |
| b (Å) | 12.111 (1) | researchgate.net |
| c (Å) | 6.288 (9) | researchgate.net |
| Volume (ų) | 1589.7 (2) | researchgate.net |
Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. Common interactions include hydrogen bonds, π-π stacking, and C-H···π interactions.
In the crystal structures of related thiazole derivatives, various intermolecular forces have been identified. For example, C-H···O and C-H···Cl hydrogen bonds can link molecules together to form chains or more complex three-dimensional networks. nih.gov In some cases, π-π stacking interactions are significant, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.govresearchgate.net In one such structure, slipped parallel π-π interactions were observed between inversion-related chlorophenyl rings, with an inter-centroid distance of 3.840 (3) Å and an inter-planar distance of 3.3364 (7) Å. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely used to investigate the properties of various thiazole (B1198619) derivatives. researchgate.netsci-hub.sescienceopen.comnih.gov This computational method allows for the detailed examination of molecular geometries, electronic structures, and vibrational frequencies, providing a robust correlation with experimental findings. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization of 4-(3-chlorophenyl)-1,3-thiazole using DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), helps in determining the most stable conformation of the molecule. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles in the ground state. For similar structures, such as other substituted thiazoles, the planarity of the molecule is a key feature, with the dihedral angle between the phenyl and thiazole rings being a critical parameter. researchgate.netnih.gov For instance, in a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the dihedral angles between the phenyl and thiazole rings are small, indicating a relatively planar structure which allows for π-electron delocalization between the rings. nih.gov In the case of 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione, the cyclobutane (B1203170) ring is puckered. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-S | 1.73 |
| C-N | 1.37 |
| C-C (ring) | 1.38 |
| C-Cl | 1.74 |
| C-S-C | 91.5 |
| C-N-C | 110.2 |
Note: This table presents hypothetical data for this compound based on typical values for similar structures and is for illustrative purposes.
Electronic Structure Analysis
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.govnih.gov For many thiazole derivatives, this energy gap is calculated to be around 4-5 eV, indicating good stability. researchgate.netresearchgate.net The HOMO is typically localized on the electron-rich thiazole ring and the phenyl group, while the LUMO is distributed over the entire molecule. This distribution facilitates intramolecular charge transfer, which is a key aspect of the molecule's electronic behavior. researchgate.net
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. sci-hub.senih.gov The MEP surface displays regions of negative potential (red) and positive potential (blue). For thiazole derivatives, the nitrogen atom of the thiazole ring and the chlorine atom are typically regions of high electron density (negative potential), making them susceptible to electrophilic attack. researchgate.netresearchgate.netresearchgate.net Conversely, the hydrogen atoms of the phenyl ring are regions of lower electron density (positive potential) and are prone to nucleophilic attack. researchgate.netresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another, which are central to chemical reactivity. slideshare.netpku.edu.cnimperial.ac.uk The energies and symmetries of these orbitals determine the feasibility and outcome of chemical reactions. pku.edu.cnimperial.ac.uk In the context of this compound, FMO analysis helps in understanding its potential interactions with other molecules and its role in various chemical transformations. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn
Table 2: Calculated Electronic Properties for a Thiazole Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents hypothetical data for this compound based on typical values for similar structures and is for illustrative purposes.
Mulliken Population Analysis
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms of a molecule. uni-muenchen.dewikipedia.orgresearchgate.net This analysis provides insights into the distribution of electrons within the molecule and helps in understanding its bonding characteristics and reactivity. uni-muenchen.dewikipedia.org In this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the chlorine atom, are expected to have negative Mulliken charges, indicating their electronegative nature. The carbon and hydrogen atoms generally exhibit positive charges. It is important to note that Mulliken charges are known to be dependent on the basis set used in the calculation. uni-muenchen.dewikipedia.org
Table 3: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
|---|---|
| S1 | -0.25 |
| N3 | -0.45 |
| C2 | 0.30 |
| C4 | 0.15 |
| C5 | -0.10 |
| Cl | -0.18 |
Note: This table presents hypothetical data for illustrative purposes.
Prediction and Validation of Spectroscopic Parameters
DFT calculations are also employed to predict and validate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com These comparisons often show a good correlation, validating both the computational method and the experimental results.
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in the crystal packing and supramolecular chemistry of molecules. researchgate.netrsc.org For thiazole derivatives, various types of NCIs have been identified, including hydrogen bonds, π-π stacking, and C-H···π interactions. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions in the crystal structure. nih.gov This analysis helps in understanding how the molecules are arranged in the solid state and what forces govern their packing. For example, in the crystal structure of a related thiazole derivative, C-H···Cl and C-H···O hydrogen bonds were found to be significant in stabilizing the crystal lattice. nih.gov The analysis of these weak interactions is essential for understanding the physical properties and polymorphism of the compound.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined by the points where the contribution of the promolecule and the procrystal to the electron density are equal.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which is a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.
Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. crystalexplorer.net These plots summarize the frequency of different combinations of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface) across the entire surface of a molecule. crystalexplorer.net This provides a "fingerprint" of the intermolecular interactions, with different types of interactions appearing as distinct features on the plot. crystalexplorer.net
For instance, in a study of the related compound 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis was used to quantify the contributions of various intermolecular contacts to the crystal packing. kayseri.edu.trnih.gov The analysis revealed that the most significant contributions arose from H···H, C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts. kayseri.edu.trnih.gov The 2D fingerprint plots showed characteristic spikes and "wings" that correspond to these specific interactions. kayseri.edu.trresearchgate.net
A hypothetical summary of the percentage contributions of various intermolecular contacts for a thiazole derivative, based on the findings for similar structures, is presented in the table below. kayseri.edu.trnih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O | 8.0 |
| Other | 16.2 |
This interactive table presents hypothetical data based on findings for structurally similar compounds to illustrate how results from Hirshfeld surface analysis are typically reported. kayseri.edu.trnih.gov
Pair-Wise Interaction Energy Calculations
To gain a deeper, quantitative understanding of the forces driving the supramolecular assembly, pair-wise interaction energies between molecules in the crystal lattice can be calculated. This analysis helps to identify the most significant stabilizing interactions within the crystal structure. The energy of a molecular pair is calculated using a suitable theoretical model, often based on density functional theory (DFT) or high-level ab initio methods, which are then corrected for basis set superposition error (BSSE).
These calculations provide energies for the electrostatic, polarization, dispersion, and exchange-repulsion components of the total interaction energy. For a molecule like this compound, this would allow for the quantification of interactions such as C–H···π, halogen bonds (C–Cl···N/S), and π–π stacking, if present. For example, in a study of a triazole derivative, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the strength of different dimeric motifs was calculated using the PIXEL method to elucidate the supramolecular self-assembly. nih.govresearchgate.net
Energy Frameworks for Supramolecular Architecture
Energy framework analysis provides a visual representation of the strength and topology of intermolecular interactions within a crystal. This method involves calculating the interaction energies between a central molecule and its neighbors and representing these interactions as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive picture of the packing anisotropy and the dominant forces in the crystal.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable for predicting and understanding the behavior of molecules at an atomic level. These methods are particularly valuable for investigating how a molecule like this compound might interact with biological systems.
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov The goal is to find the binding mode with the lowest free energy of binding. This methodology is central to structure-based drug design.
The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor. The ligand's conformational space is explored within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. Docking studies can identify key interacting amino acid residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
For example, docking studies on other thiazole derivatives have been performed to investigate their potential as inhibitors of enzymes like tubulin or E. coli MurB. nih.govmdpi.com In such studies, the thiazole core and its substituents are shown to form specific interactions with residues in the active site, providing a rationale for their biological activity. nih.govmdpi.com A hypothetical docking result for this compound is shown in the table below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Example Kinase 1 | -8.5 | Leu83, Val91, Ala103 | Hydrophobic |
| Lys30 | Hydrogen Bond | ||
| Phe165 | π-π Stacking | ||
| Example Kinase 2 | -7.9 | Met120, Ile128 | Hydrophobic |
| Asp178 | Halogen Bond (with Cl) |
This interactive table presents hypothetical data to illustrate typical results from a molecular docking study.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a system of atoms and molecules. An MD simulation can be used to study the stability of a ligand-receptor complex obtained from molecular docking.
Starting from the docked pose, the complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation tracks the positions and velocities of all atoms over time, typically on the nanosecond to microsecond timescale. Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. For a compound like this compound bound to a target protein, MD simulations could confirm whether the interactions predicted by docking are stable over time. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields for such simulations. uq.edu.au
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. nih.govscribd.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.govmdpi.com
To build a QSPR model, a set of compounds with known properties (the training set) is used. For each compound, a series of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical relationship between the descriptors and the property of interest.
For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time based on a dataset of related thiazole compounds. An example of a generic QSPR equation is:
Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)
Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis. The predictive power of the model is then evaluated using an external set of compounds (the test set). mdpi.com These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. nih.govmdpi.com
Correlating Structural Features with Reactivity Profiles
The reactivity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within it. For aromatic and heterocyclic systems like this compound, key structural features such as bond lengths, bond angles, and the dihedral angle between the phenyl and thiazole rings are critical determinants of its reactivity profile.
Influence of Substituents on Reactivity: The thiazole ring itself is an electron-deficient system due to the presence of the electronegative nitrogen and sulfur atoms. chemicalbook.com This inherent electronic nature makes the carbon atoms of the thiazole ring susceptible to nucleophilic attack. chemicalbook.com The addition of a 3-chlorophenyl group significantly modulates this reactivity. The chlorine atom is an electron-withdrawing group via induction, which further decreases electron density on the phenyl ring and, to a lesser extent, on the attached thiazole ring.
Theoretical studies on related heterocyclic systems demonstrate that such substitutions impact the molecule's reactivity. researchgate.net The meta position of the chlorine atom in this compound directs its electronic influence across the molecule in a pattern distinct from that of a para-substituted isomer, such as 4-(4-Chlorophenyl)-1,3-thiazole. nih.govmdpi.com This altered electronic distribution affects which sites on the molecule are most likely to engage in electrophilic or nucleophilic reactions.
Computational Descriptors for Property Prediction
To quantify the relationship between structure and reactivity, computational chemists calculate a variety of molecular descriptors. These descriptors serve as numerical representations of the molecule's electronic and steric properties and are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to predict biological activity or other properties. nih.govnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For thiazole derivatives, DFT calculations are routinely used to determine these values. nih.govnih.gov The electron-withdrawing nature of the 3-chlorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylthiazole.
Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In related thiazole structures, the nitrogen atom of the thiazole ring is consistently a site of negative electrostatic potential, making it a hydrogen bond acceptor. The presence of the chlorine atom would create a region of slight positive potential on the adjacent carbon atoms of the phenyl ring.
Interactive Data Tables
Table 1: Representative Theoretical Structural Parameters for Phenyl-Thiazole Systems Note: This table presents typical bond lengths and angles for the core phenyl-thiazole structure based on computational studies of related molecules. Specific values for this compound may vary.
| Parameter | Description | Typical Calculated Value |
| C-S Bond (Thiazole) | Length of the Carbon-Sulfur bond in the thiazole ring. | ~ 1.7-1.8 Å |
| C-N Bond (Thiazole) | Length of the Carbon-Nitrogen bond in the thiazole ring. | ~ 1.3-1.4 Å |
| C-C (Inter-ring) | Length of the bond connecting the phenyl and thiazole rings. | ~ 1.45-1.50 Å |
| Phenyl-Thiazole Dihedral Angle | The twist angle between the planes of the two rings. | ~ 5-15 degrees |
Table 2: Calculated Quantum Chemical Descriptors for Thiazole Derivatives Note: The following table provides examples of computational descriptors and their typical values for substituted thiazole derivatives as found in the literature. These values are illustrative and would need to be specifically calculated for this compound.
| Descriptor | Symbol | Definition | Representative Value Range |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 5.0 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.75 eV |
| Dipole Moment | µ | Measure of the molecule's overall polarity. | 2.0 to 4.0 Debye |
Advanced Electronic and Optical Properties
Electrochemical Characterization
The electrochemical behavior of a compound, including its redox potentials and electron transfer capabilities, is fundamental to its application in electronic devices, sensors, and as a catalyst.
Cyclic Voltammetry Studies
Following a comprehensive search, no specific studies detailing the cyclic voltammetry of 4-(3-Chlorophenyl)-1,3-thiazole have been found. Such studies would be essential to determine its oxidation and reduction potentials, providing insight into the stability of its charged species and the energy levels of its frontier molecular orbitals (HOMO/LUMO).
Redox Behavior and Electron Transfer Mechanisms
Information regarding the redox behavior and electron transfer mechanisms for this compound is not available in the current scientific literature. Analysis of these properties would require dedicated electrochemical experiments to understand how the compound behaves under oxidative and reductive conditions.
Photophysical Investigations
Photophysical properties dictate a molecule's interaction with light and are crucial for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy.
Absorption and Emission Spectroscopy
No experimental absorption (UV-Vis) or emission (fluorescence/photoluminescence) spectra for this compound have been published. This data would be necessary to identify its maximum absorption and emission wavelengths (λ_max_abs and λ_max_em), which are critical for understanding its electronic transitions.
Luminescence Quantum Yield Determination
There is no reported data on the luminescence quantum yield (Φ_f_) for this compound. The determination of this value, which measures the efficiency of the fluorescence process, is fundamental for evaluating its potential as an emissive material.
Theoretical Studies of Photophysical Properties (e.g., TD-DFT)
A search for computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), specifically modeling the photophysical properties of this compound yielded no results. Theoretical calculations are invaluable for corroborating experimental findings and predicting the electronic and optical behavior of novel compounds. While TD-DFT studies have been performed on other thiazole (B1198619) derivatives, the specific data for the 3-chloro isomer is absent.
Nonlinear Optical (NLO) Properties
No published research data was found specifically detailing the nonlinear optical properties of this compound.
First-Order Hyperpolarizability Studies
There are no specific studies on the first-order hyperpolarizability (β) of this compound reported in the scientific literature. The first-order hyperpolarizability is a key molecular property that quantifies the second-order nonlinear optical response. Computational and experimental studies on other thiazole derivatives have been conducted, but these findings cannot be directly extrapolated to this compound due to the sensitive dependence of NLO properties on molecular structure.
Influence of External Fields and Solvation on Optical Nonlinearity
Information regarding the influence of external electric fields or solvent effects on the optical nonlinearity of this compound is not available in the current body of scientific literature. Such studies, often involving techniques like solvatochromism analysis, are essential for understanding how the environment can modulate the NLO response of a molecule, providing insights for the design of materials with tunable optical properties.
Conclusion and Future Research Directions
Summary of Key Research Findings
The broader family of chlorophenyl-substituted thiazoles has been investigated for a range of biological activities, including:
Antimicrobial and Antifungal Activity: Thiazole (B1198619) derivatives are known to exhibit significant antibacterial and antifungal properties. nih.govglobalresearchonline.netmdpi.com The presence and position of the chloro-substituent on the phenyl ring can significantly influence this activity. nih.gov
Anticancer Properties: The thiazole scaffold is a key component in several anticancer drugs. nih.govfabad.org.tr Research on related compounds suggests that chlorophenyl-thiazole derivatives could be valuable in the development of new antiproliferative agents.
Enzyme Inhibition: Thiazole-based compounds have been shown to be effective inhibitors of various enzymes, a mechanism often exploited in cancer therapy. nih.gov
It is important to note that these findings are based on studies of related compounds and not specifically on 4-(3-Chlorophenyl)-1,3-thiazole. The precise impact of the 3-chloro substitution on the biological and chemical properties of the thiazole ring remains an area with a scarcity of dedicated research.
Prospects for Further Exploration of this compound Chemistry
The limited research on this compound presents a significant opportunity for future scientific investigation. Key areas for exploration include:
Systematic Synthesis and Characterization: A foundational step would be the development and optimization of synthetic routes to this compound, followed by a thorough characterization of its physicochemical properties. This would provide the necessary groundwork for all subsequent research.
Biological Screening: A comprehensive screening of the compound for a wide range of biological activities is a promising avenue. Based on the activities of related compounds, initial investigations could focus on its potential as an antimicrobial, antifungal, and anticancer agent. Structure-activity relationship (SAR) studies, comparing its efficacy to the 2-chloro and 4-chloro isomers, would be particularly insightful.
Materials Science Applications: The electronic properties of the thiazole ring suggest potential applications in materials science. mdpi.com Future research could explore the use of this compound in the development of organic semiconductors, dyes, or other functional materials. The position of the chlorine atom could influence the electronic and packing properties of derived materials.
Methodological Advancements and Interdisciplinary Research Opportunities
Future studies on this compound would benefit from a combination of advanced methodologies and interdisciplinary collaboration:
Computational Chemistry: In silico studies, such as molecular docking and density functional theory (DFT) calculations, can predict the biological targets and chemical reactivity of the compound. nih.gov This can guide experimental work and provide a deeper understanding of its potential mechanisms of action.
High-Throughput Screening: Employing high-throughput screening techniques would allow for the rapid evaluation of the compound against a large number of biological targets, accelerating the discovery of potential therapeutic applications.
Combinatorial Chemistry: The use of this compound as a scaffold in combinatorial chemistry could lead to the generation of large libraries of novel derivatives. nih.gov This approach would be highly valuable for identifying lead compounds in drug discovery programs.
Interdisciplinary Collaboration: A collaborative approach involving organic chemists, medicinal chemists, biologists, and materials scientists will be crucial to fully explore the potential of this compound. Such collaborations can bridge the gap between synthesis, biological evaluation, and material application.
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Chlorophenyl)-1,3-thiazole derivatives, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves:
- Hantzsch condensation : Thiosemicarbazones react with α-bromo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux conditions to form thiazole rings .
- Thiourea-mediated cyclization : Thiourea reacts with α-bromo-diketones (e.g., 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione) in ethanol, followed by acetic acid reflux with KSCN to introduce imidazole or mercapto groups .
- Ultrasonic nanoparticle synthesis : Enhances reaction efficiency and reduces particle size for improved bioactivity .
Key factors : Solvent polarity (ethanol vs. acetic acid), temperature (reflux vs. ambient), and catalyst use (e.g., KSCN) significantly affect yield (60–85%) and purity (>90% by TLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound compounds?
- UV-Vis spectroscopy : Identifies π→π* transitions in aromatic systems (e.g., absorption bands at 250–300 nm) .
- FT-IR : Confirms functional groups (e.g., C=S stretch at 690–710 cm⁻¹, N-H bend at 1550 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C2 proton at δ 8.3 ppm) .
- X-ray crystallography : Resolves molecular planarity and dihedral angles between aromatic rings (e.g., 0.5–7.4° in crystal structures) .
Q. What in vitro biological assays are typically employed to evaluate the antimicrobial potential of this compound derivatives?
- Agar disc diffusion : Measures zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
- Minimum inhibitory concentration (MIC) : Determines the lowest concentration (μg/mL) required to inhibit bacterial growth .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions regarding the planarity of aromatic systems in this compound derivatives?
X-ray studies reveal:
- Dihedral angles : Between the thiazole ring and 3-chlorophenyl group (0.5–7.4°), indicating near-planar alignment for π-electron delocalization .
- Electrostatic repulsion : Nitro groups adopt torsional angles (35.4–48.1°) to minimize clashes with chlorophenyl substituents .
- Hydrogen bonding : C-H···Cl and C-H···O interactions stabilize crystal packing, influencing bioactivity .
Q. What strategies can address discrepancies in bioactivity data between different substituted this compound analogs?
- Structure-activity relationship (SAR) studies :
- Halogen substitution : 3-Chlorophenyl enhances antibacterial activity compared to fluorophenyl analogs due to increased lipophilicity .
- Methoxy groups : 4-Methoxyphenyl derivatives show improved antifungal activity by enhancing membrane penetration .
- Standardized assays : Use consistent bacterial strains (e.g., ATCC controls) and solvent systems (e.g., DMSO) to minimize variability .
Q. How do solvent polarity and temperature variations affect the regioselectivity of thiazole ring formation in multi-step syntheses?
- Polar aprotic solvents (DMF) : Favor cyclization via nucleophilic attack at the α-carbon of ketones, yielding >80% regioselectivity .
- Reflux conditions (80–100°C) : Accelerate thiazole ring closure but may promote side reactions (e.g., oxidation) without inert atmospheres .
- Ultrasonic irradiation : Reduces reaction time (4 hours → 1 hour) and improves nanoparticle uniformity (PDI < 0.2) .
Q. What computational modeling approaches predict the binding affinity of this compound derivatives to microbial enzyme targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with Staphylococcus FabI enzyme (binding energy: −9.2 kcal/mol) .
- QSAR models : Correlate ClogP values (2.5–3.8) with antibacterial MICs (R² = 0.89) .
- MD simulations : Reveal stable hydrogen bonds with fungal CYP51 (RMSD < 2.0 Å over 50 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
